2-[[5-[(1,1-Dimethylethyl)amino]-6-(3-methylphenyl)imidazo[2,1-b]-1,3,4-thiadiazol-2-yl]methylamino]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
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Overview
Description
2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Preparation Methods
The synthesis of 2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide typically involves multistep reactions The synthetic route often starts with the formation of the imidazo[2,1-b][1,3,4]thiadiazole core through cyclization reactions involving appropriate precursorsThe final steps involve the attachment of the piperazine and acetamide moieties under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the tert-butylamino group makes it susceptible to oxidation under specific conditions, leading to the formation of corresponding oxides.
Reduction: The imidazo[2,1-b][1,3,4]thiadiazole core can be reduced to form different derivatives.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazo[2,1-b][1,3,4]thiadiazole core is known to interact with ATP-binding sites, which can inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3,4]thiadiazoles and related heterocycles. Compared to these, 2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]thiazoles
- Benzo[d]imidazo[2,1-b]thiazoles .
Properties
Molecular Formula |
C26H40N8OS |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[[5-(tert-butylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C26H40N8OS/c1-19-9-7-10-20(17-19)22-23(29-26(2,3)4)34-24(28-22)36-25(30-34)32(6)18-21(35)27-11-8-12-33-15-13-31(5)14-16-33/h7,9-10,17,29H,8,11-16,18H2,1-6H3,(H,27,35) |
InChI Key |
DOISNBKFLXAXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C(=N2)SC(=N3)N(C)CC(=O)NCCCN4CCN(CC4)C)NC(C)(C)C |
Origin of Product |
United States |
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